(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine
Overview
Description
(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of two chlorine atoms and one fluorine atom on a phenyl ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-dichloro-3-fluorobenzene.
Nucleophilic Substitution: The 2,6-dichloro-3-fluorobenzene undergoes nucleophilic substitution with an appropriate amine source, such as ethylamine, under controlled conditions.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure consistent production of the desired enantiomer.
Quality Control: Implementing rigorous quality control measures to monitor the purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The halogen atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the effects of halogenated amines on biological systems.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2,6-dichlorophenyl)ethan-1-amine: Lacks the fluorine atom, which may affect its biological activity.
(1R)-1-(3-fluorophenyl)ethan-1-amine: Lacks the chlorine atoms, which may influence its reactivity and selectivity.
(1R)-1-(2,6-difluorophenyl)ethan-1-amine: Contains two fluorine atoms instead of chlorine, potentially altering its chemical properties.
Uniqueness
The presence of both chlorine and fluorine atoms on the phenyl ring of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity, selectivity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1R)-1-(2,6-dichloro-3-fluorophenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2FN/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4H,12H2,1H3/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACPRGLQLUXAOA-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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